molecular formula C8H11NOS B13156708 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B13156708
M. Wt: 169.25 g/mol
InChI Key: JKEHBYMZJJLWAU-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of thiophene-2-carboxaldehyde with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Thiophene-2-carboxaldehyde and ethylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Thiophene-2-carboxaldehyde is added to a solution of ethylamine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.

    Isolation: The product is isolated by cooling the reaction mixture, followed by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated synthesis systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-1-(thiophen-2-yl)ethan-1-one: Similar structure with a methyl group instead of an ethyl group.

    2-(Propylamino)-1-(thiophen-2-yl)ethan-1-one: Similar structure with a propyl group instead of an ethyl group.

    2-(Butylamino)-1-(thiophen-2-yl)ethan-1-one: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from its analogs.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(ethylamino)-1-thiophen-2-ylethanone

InChI

InChI=1S/C8H11NOS/c1-2-9-6-7(10)8-4-3-5-11-8/h3-5,9H,2,6H2,1H3

InChI Key

JKEHBYMZJJLWAU-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC=CS1

Origin of Product

United States

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